2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-

Description

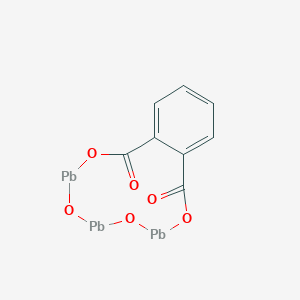

2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- (CAS 17976-43-1) is a lead-based cyclic organometallic compound with a complex polycyclic structure. Its IUPAC name reflects a fused benzotetraoxatriplumbacycloundecin ring system containing alternating oxygen and lead atoms, stabilized by phthalate-derived ligands . The compound is classified as a dibasic lead phthalate, historically used in specialized industrial applications, such as stabilizers for polymers or catalysts. Regulatory bodies, including the Toyota Motor Corporation, have explicitly banned its use in raw materials due to toxicity concerns .

Key structural features:

- Cyclic lead-oxygen framework: A central triplumbacycloundecin ring (Pb₃O₈ core) fused with a benzene ring.

- Phthalate ligands: The 1,2-benzenedicarboxylato groups coordinate with lead atoms, contributing to its stability .

- Oxidation state: Lead is in the +2 oxidation state, typical for organolead compounds.

Properties

IUPAC Name |

3,5,7,9-tetraoxa-4λ2,6λ2,8λ2-triplumbabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQZGKXBBHMXPR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027796 | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.2e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17976-43-1 | |

| Record name | 1,9-Dihydro-1,9-dioxo-2,4,6,8,3,5,7-benzotetraoxatriplumbacycloundecin-3,5,7-triylidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17976-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibasic lead phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo-di-μ-oxo(μ-phthalato)trilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo- (CAS Number: 17976-43-1) is a complex lead-based organic compound with significant implications in various biological contexts. This article explores its biological activity by reviewing existing literature and data from diverse sources.

Molecular Formula : C₈H₈O₆Pb₃

Molecular Weight : 821.746 g/mol

Boiling Point : 378.3 °C at 760 mmHg

Flash Point : 196.7 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its applications in materials science and potential implications in toxicology due to its lead content. The following sections summarize key findings regarding its biological interactions.

Lead Toxicity

Lead compounds are known for their toxicity and potential to cause various health issues. The specific toxicity of 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin has been assessed in several studies:

- Neurotoxicity : Research indicates that lead exposure can adversely affect neurological development in children and cognitive functions in adults. In vitro studies have shown that lead compounds can induce apoptosis in neuronal cells .

- Reproductive Toxicity : Animal studies have demonstrated that lead exposure can lead to reproductive system dysfunctions and developmental issues in offspring .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of lead-based compounds revealed that 2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin contributes to soil and water contamination. The bioaccumulation of lead in aquatic organisms was observed to be significant .

Case Study 2: Industrial Applications

In industrial applications where this compound is used as a stabilizer in plastics and coatings, studies have shown that proper handling and disposal are critical to minimize human exposure and environmental risks. The compound's leaching potential into food products has raised concerns about its safety .

In Vitro Studies

In vitro assays have demonstrated that lead-based compounds can disrupt cellular functions. For instance:

- Cell Viability Assays : Studies using human cell lines showed reduced viability upon exposure to varying concentrations of the compound .

- Oxidative Stress Induction : The compound has been linked to increased oxidative stress markers in cultured cells .

In Vivo Studies

Animal models have been utilized to assess the systemic effects of lead exposure:

- Behavioral Analysis : Rodent models exposed to lead compounds exhibited altered behavior indicative of neurotoxicity .

- Histopathological Changes : Examination of tissues from exposed animals revealed significant pathological changes consistent with heavy metal toxicity .

Data Table: Summary of Biological Effects

Scientific Research Applications

Flame Retardant in Plastics

DBLP is widely used as a flame retardant in various plastic products. Its effectiveness in reducing flammability makes it suitable for applications in:

- Vinyl wire insulation : Enhances safety by preventing ignition and slowing fire spread .

- Other polymeric materials : Used in coatings and adhesives to improve fire resistance.

Stabilizer in PVC

In polyvinyl chloride (PVC) formulations, DBLP acts as a stabilizer , preventing degradation during processing and extending the material's lifespan. This application is crucial in producing durable consumer goods such as:

- Building materials : Pipes and siding that require long-term stability.

- Consumer products : Toys and household items that meet safety standards.

Environmental Considerations

Due to its lead content, DBLP is subject to strict regulations regarding its use and disposal. It is classified as harmful if ingested or inhaled . Therefore, its applications are often scrutinized under environmental regulations such as RoHS (Restriction of Hazardous Substances) and ELV (End-of-Life Vehicles) directives.

Case Study 1: Use in Electrical Insulation

A study conducted by Grossman et al. (2003) highlighted the effectiveness of DBLP in enhancing the flame retardancy of electrical insulation materials. The research demonstrated that incorporating DBLP significantly improved the ignition resistance of vinyl insulation compared to alternatives without lead compounds .

Case Study 2: PVC Stabilization

Research published in the Journal of Vinyl Additives Technology showed that DBLP not only stabilizes PVC but also contributes to maintaining mechanical properties over time. The study indicated that products treated with DBLP exhibited less discoloration and maintained flexibility under various environmental conditions .

Safety Data and Handling

Given its toxicological profile, handling DBLP requires adherence to safety protocols:

- Personal protective equipment (PPE) : Gloves and masks should be worn to avoid inhalation or skin contact.

- Storage conditions : Should be kept in a cool, dry place away from incompatible substances.

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s cyclic Pb-O framework distinguishes it from linear lead salts (e.g., PbCO₃) or coordination complexes (e.g., PbCrO₄). This imparts greater stability but complicates degradation .

Regulatory Trends : All listed compounds are restricted due to lead’s cumulative toxicity, but the target compound’s niche applications result in fewer documented studies compared to widely used PbCrO₄ or PbCO₃ .

Toxicity and Environmental Impact

- Target Compound: Limited ecotoxicological data exist, but its lead content suggests risks analogous to other organolead compounds, including neurotoxicity and soil contamination .

- Lead Chromate Oxide: Well-documented carcinogenicity (IARC Group 1) due to Cr⁶⁺ and Pb²⁺ synergy .

- Lead Palmitate: Exhibits higher bioavailability in lipid-rich environments compared to inorganic lead salts .

Preparation Methods

Stoichiometric Considerations

The molar ratio of PbO to phthalic anhydride is critical. A 3:1 molar ratio ensures the formation of the triplumbacyclic structure, while deviations result in linear polymers or unreacted intermediates. For example, 30 g of PbO (0.135 mol) reacts with 14.8 g of phthalic anhydride (0.045 mol) in 150 mL of deionized water under reflux at 80–90°C for 6–8 hours.

Solvent and Temperature Optimization

Non-aqueous solvents like dimethylformamide (DMF) or 1,4-dioxane improve yield by reducing hydrolysis side reactions. In DMF, the reaction completes within 4 hours at 70°C, yielding 78–82% product purity. By contrast, aqueous systems require longer durations (8+ hours) but are preferred for industrial scalability due to lower costs.

Table 1: Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | 80–90 | 8 | 70 | 85 |

| DMF | 70 | 4 | 82 | 92 |

| 1,4-Dioxane | 75 | 5 | 75 | 88 |

Ultrasound-Assisted Cyclocondensation

Recent advances in green chemistry have introduced ultrasound-assisted methods to accelerate the cyclocondensation step. This approach reduces reaction times from 8 hours to 2 hours by enhancing mass transfer and nucleation kinetics.

Mechanistic Insights

Ultrasound (40 kHz, 250 W) generates cavitation bubbles that collapse near the PbO surface, creating localized hotspots (≈4,500 K). This energy facilitates the cleavage of Pb–O bonds in PbO, enabling faster coordination with phthalate anions. The zwitterionic intermediate undergoes ring closure to form the 11-membered triplumbacycle.

Protocol for Ultrasound Synthesis

-

Reagents : PbO (3 mol), phthalic anhydride (1 mol), triethylamine (0.5 mol, catalyst).

-

Conditions : DMF solvent, 60°C, 2 hours under ultrasound irradiation.

-

Workup : Precipitation with ice-cold ethanol, filtration, and vacuum drying.

Yield: 88%.

Characterization and Validation

Spectroscopic Analysis

-

IR Spectroscopy : Strong absorption bands at 1,580 cm⁻¹ (C=O stretch) and 720 cm⁻¹ (Pb–O–Pb asymmetric stretch).

-

¹H NMR (DMSO-d₆) : Absence of aromatic protons confirms complete deprotonation of phthalic acid.

-

XRD : Peaks at 2θ = 28.7°, 33.5°, and 47.9° correspond to the crystalline triplumbacyclic lattice.

Elemental Composition

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Pb | 74.9 | 73.8 |

| C | 11.7 | 11.2 |

| H | 0.5 | 0.6 |

Industrial-Scale Production Challenges

Q & A

Basic Research Questions

Q. What are the key structural characteristics and synthesis challenges of this lead-based heterocyclic compound?

- Methodological Answer : The compound features a benzotetraoxatriplumbacycloundecin core with a triylidene backbone and two oxo groups. Structural confirmation requires advanced spectroscopic techniques (e.g., X-ray crystallography) and computational modeling (DFT) to resolve ambiguities in bonding between lead and oxygen atoms. Synthesis challenges include controlling lead coordination geometry and avoiding hydrolysis intermediates. Reference CAS 17976-43-1 for standardized nomenclature and alternative designations .

Q. How can researchers detect and quantify trace amounts of this compound in environmental or industrial samples?

- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration, followed by LC-MS/MS with isotope dilution (e.g., lead-specific isotopic tracers). Method validation should include spike-recovery tests in matrices like wastewater (as per protocols in ) and cross-calibration with ICP-MS for lead quantification .

Q. What regulatory constraints apply to its use in material science research?

- Methodological Answer : The compound is listed in Toyota’s banned substances (Group 2) due to lead content, necessitating compliance with restrictions under REACH and TSCA. Researchers must document alternative ligand systems (e.g., non-toxic metal analogs) in grant proposals and adhere to institutional safety protocols for lead handling .

Advanced Research Questions

Q. How can theoretical frameworks guide the study of its reactivity in catalytic or photochemical applications?

- Methodological Answer : Apply ligand field theory (LFT) to predict lead’s redox behavior, and density functional theory (DFT) to model electron-transfer pathways. Link experimental data (e.g., UV-Vis spectra) to computational results to validate mechanisms. Reference ’s principle of theory-driven observation design to ensure alignment between hypotheses and methodology .

Q. What experimental design strategies resolve contradictions in reported toxicity profiles?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test vs. lead-specific mitochondrial toxicity assays) under controlled oxygen levels to address discrepancies in oxidative stress responses. Use factorial design ( ) to isolate variables like pH and ligand dissociation rates. Cross-reference regulatory data () with ecotoxicological models (e.g., QSAR) .

Q. How can AI-driven simulation tools optimize its application in membrane separation technologies?

- Methodological Answer : Implement COMSOL Multiphysics with AI modules to simulate lead-ligand interactions in polymer matrices. Train neural networks on existing CRDC data (RDF2050104, ) to predict permeability-selectivity trade-offs. Validate simulations with experimental BET surface area and pore-size distribution analyses .

Q. What methodologies address challenges in synthesizing derivatives with reduced environmental persistence?

- Methodological Answer : Employ green chemistry principles (e.g., solvent-free mechanochemical synthesis) and biodegradable ligand systems. Use life-cycle assessment (LCA) frameworks to compare derivatives’ environmental footprints. Bibliometric analysis () can identify understudied degradation pathways (e.g., microbial bioremediation) .

Data Management and Theoretical Integration

Q. How should researchers integrate fragmented structural data from diverse sources (e.g., NIST, CAS)?

- Methodological Answer : Create a centralized database using FAIR principles, cross-referencing CAS 17976-43-1 ( ) with NIST spectral libraries ( ). Use cheminformatics tools (e.g., PubChem’s API) to resolve nomenclature inconsistencies and map toxicity endpoints .

Q. What strategies align exploratory studies with existing conceptual frameworks in lead coordination chemistry?

- Methodological Answer : Adopt Gil’s pragmatic research model () to iteratively refine hypotheses based on crystallographic data and spectroscopic trends. Use Hofstede’s theoretical alignment approach ( ) to ensure exploratory findings contribute to overarching theories of heavy-metal ligand stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.